molecular formula C37H45N7O6 B10853920 Ygwfl-NH2

Ygwfl-NH2

Cat. No.: B10853920
M. Wt: 683.8 g/mol
InChI Key: VGMSMMKQRJOPQL-MCEBTLFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YGWFL-NH2 is a synthetic peptide ligand known for its high affinity and selectivity towards the mu-opioid receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in pain management and opioid use disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YGWFL-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence, facilitated by coupling reagents such as HBTU or DIC.

    Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

YGWFL-NH2 undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues within the peptide can be substituted to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions include modified peptides with altered structural or functional properties, such as increased stability or altered receptor affinity .

Scientific Research Applications

YGWFL-NH2 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in receptor-ligand interactions, particularly with the mu-opioid receptor.

    Medicine: Explored as a potential therapeutic agent for pain management and opioid use disorder.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

YGWFL-NH2 exerts its effects by binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels, ultimately resulting in analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    DAMGO: A synthetic peptide with high affinity for the mu-opioid receptor.

    Endomorphin-1: A naturally occurring peptide with selectivity for the mu-opioid receptor.

    Leu-enkephalin: Another endogenous peptide that interacts with opioid receptors.

Uniqueness

YGWFL-NH2 is unique due to its specific amino acid sequence, which confers high selectivity and affinity for the mu-opioid receptor. This makes it a valuable tool in studying receptor-ligand interactions and developing targeted therapies .

Properties

Molecular Formula

C37H45N7O6

Molecular Weight

683.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C37H45N7O6/c1-22(2)16-30(34(39)47)43-36(49)31(18-23-8-4-3-5-9-23)44-37(50)32(19-25-20-40-29-11-7-6-10-27(25)29)42-33(46)21-41-35(48)28(38)17-24-12-14-26(45)15-13-24/h3-15,20,22,28,30-32,40,45H,16-19,21,38H2,1-2H3,(H2,39,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)/t28-,30-,31-,32-/m0/s1

InChI Key

VGMSMMKQRJOPQL-MCEBTLFFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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